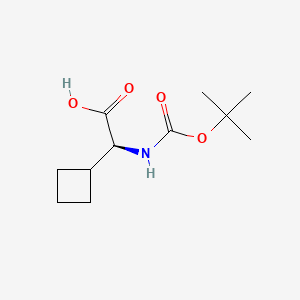

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid

描述

“(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid” is a type of tert-butyloxycarbonyl-protected amino acid . These types of compounds are often used in organic synthesis due to their multiple reactive groups . They are particularly useful in the synthesis of dipeptides .

Synthesis Analysis

The synthesis of tert-butyloxycarbonyl-protected amino acids involves the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids . The resulting protected amino acid ionic liquids (Boc-AAILs) are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

科学研究应用

Synthesis of PI3K Inhibitors

Boc-L-cyclobutylglycine is a valuable glycine derivative used in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors . These inhibitors are crucial in cancer research as they target the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, researchers can potentially control the growth and survival of cancer cells.

Peptide Synthesis

This compound serves as a building block in peptide synthesis, particularly for the incorporation of cyclobutyl rings into peptides . The cyclobutyl group can introduce conformational constraints in peptides, which is useful in studying peptide structure-activity relationships and developing therapeutic peptides.

Drug Delivery Systems

In material science, Boc-L-cyclobutylglycine has been utilized in the synthesis of polymeric materials that can act as drug carriers . For instance, it has been used to create copolymers with specific end groups that enhance drug release properties, stability, and anti-inflammatory activity, making them suitable for medical applications.

Biochemical Research

The compound is employed in biochemical research to study enzyme-substrate interactions and enzyme kinetics . Its unique structure allows it to act as a substrate or inhibitor analogue, aiding in the elucidation of enzymatic mechanisms.

Pharmaceutical Development

Boc-L-cyclobutylglycine is used in pharmaceutical development for the creation of novel therapeutic agents . Its incorporation into drug molecules can improve pharmacokinetic properties and enhance the efficacy of drugs.

Industrial Applications

While primarily used in research, Boc-L-cyclobutylglycine also has potential industrial applications. Its safety data sheet indicates that it is not classified as hazardous, suggesting it could be handled in larger scales for industrial synthesis without significant risks .

作用机制

Target of Action

It’s known that this compound is a glycine derivative and can be used for pi3k inhibitor synthesis . PI3Ks (Phosphoinositide 3-kinases) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Mode of Action

The compound is a boc-protected amino acid . Boc-protection is a common method used in organic chemistry to protect amines, particularly in peptide synthesis . The Boc group is stable towards most nucleophiles and bases, allowing for selective reactions .

Biochemical Pathways

As a potential pi3k inhibitor, it may affect the pi3k/akt/mtor pathway, which is critical in many aspects of cell growth and survival .

Result of Action

As a potential pi3k inhibitor, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, and promote apoptosis .

Action Environment

Like most chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

(2S)-2-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDFGIXTRBDGRB-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164281 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclobutylacetic acid | |

CAS RN |

155905-77-4 | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155905-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-2-methanamine, 7,7-dimethoxy- (9CI)](/img/no-structure.png)